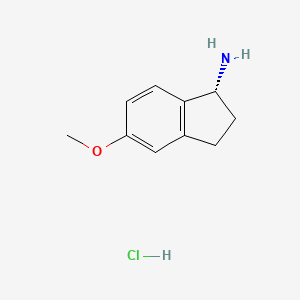
4,4-difluoro-2-hydroxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-difluoro-2-hydroxy-2-methylbutanoic acid is a chemical compound with the IUPAC name 4,4-difluoro-2-methylbutanoic acid . It has a molecular weight of 154.11 .
Synthesis Analysis
The synthesis of this compound is not widely documented in the literature. The compound is available for purchase from chemical suppliers .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) . This indicates that the compound has a carbon backbone with two fluorine atoms attached to the fourth carbon atom, a hydroxyl group attached to the second carbon atom, and a methyl group attached to the second carbon atom .Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4,4-difluoro-2-hydroxy-2-methylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium nitrite", "fluorine gas", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-methyl-2-butanol to 2-methyl-2-butene", "2-methyl-2-butanol + sulfuric acid → 2-methyl-2-butene + water", "Step 2: Conversion of 2-methyl-2-butene to 4,4-difluoro-2-methylbutanal", "2-methyl-2-butene + fluorine gas → 4,4-difluoro-2-methylbutanal", "Step 3: Conversion of 4,4-difluoro-2-methylbutanal to 4,4-difluoro-2-methylbutanoic acid", "4,4-difluoro-2-methylbutanal + sodium nitrite + hydrochloric acid → 4,4-difluoro-2-methylbutanoic acid", "Step 4: Purification of 4,4-difluoro-2-methylbutanoic acid", "4,4-difluoro-2-methylbutanoic acid + sodium bicarbonate + water → sodium chloride + 4,4-difluoro-2-methylbutanoic acid", "4,4-difluoro-2-methylbutanoic acid + acetic acid + potassium permanganate → water + carbon dioxide + 4,4-difluoro-2-hydroxy-2-methylbutanoic acid" ] } | |
Número CAS |
1824425-67-3 |
Fórmula molecular |
C5H8F2O3 |
Peso molecular |
154.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



